3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and the subsequent attachment of the pyrazolyl and pentyl groupsThe final step involves the coupling of the pentyl chain to the nitrogen atom of the oxazolo[5,4-b]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the pyrazolyl and oxazolo[5,4-b]pyridine rings .
Scientific Research Applications
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide include:
3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl): This compound shares the pyrazolyl group and has similar chemical properties.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: This compound has a similar triazolopyridine core and is studied for its biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H23N7O2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-(3-pyrazol-1-ylpentyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-4-15(27-9-5-7-22-27)6-8-21-19(28)16-10-17(14-11-23-26(3)12-14)24-20-18(16)13(2)25-29-20/h5,7,9-12,15H,4,6,8H2,1-3H3,(H,21,28) |
InChI Key |
ZWWBCKIHVNOFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CN(N=C3)C)N4C=CC=N4 |
Origin of Product |
United States |
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